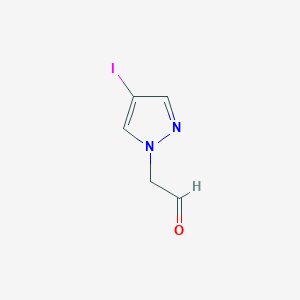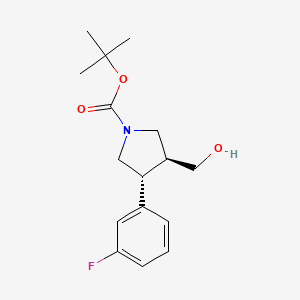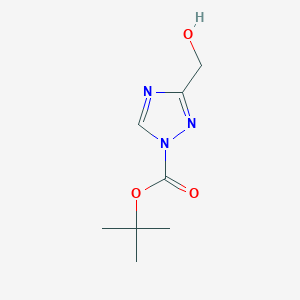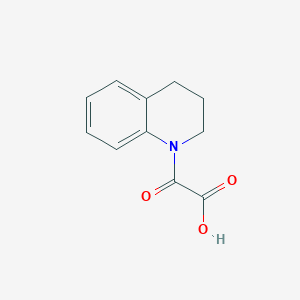![molecular formula C16H12F3N3O3 B1327117 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1142211-01-5](/img/structure/B1327117.png)
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. These compounds often feature a pyrazole ring fused to a pyrimidine ring, and the presence of various substituents can significantly influence their chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of amino-pyrazole precursors with various reagents. For instance, the synthesis of related compounds has been achieved by cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with different diketones, followed by saponification processes . Additionally, the use of cross-coupling reactions, such as Sonogashira-type and Suzuki coupling, has been reported to introduce aryl groups to the pyrazole core . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused bicyclic system. The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which could provide insights into the structural aspects of the target compound . The presence of substituents such as the ethoxyphenyl and trifluoromethyl groups can influence the molecular conformation and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including N-alkylation, esterification, and heterocyclization . The reactivity of these compounds is often influenced by the nature of the substituents and the position of the reactive sites on the heterocyclic core. The trifluoromethyl group, in particular, can enhance the electrophilic character of the pyrimidine ring, potentially leading to regioselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are determined by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, influencing properties like acidity, reactivity, and optical activity . The intermolecular hydrogen bonding, as observed in related compounds, can also play a role in the stability and solubility of these compounds .
科学的研究の応用
Synthesis and Biological Activity :
- A related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, synthesized from a similar pyrazolo[1,5-a]pyrimidine derivative, exhibited significant inhibition of cancer cell proliferation (Ju Liu et al., 2016).
Cytotoxic Activity Against Cancer Cells :
- Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases showed cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Ashraf S. Hassan et al., 2015).
Regioselective Synthesis :
- Studies on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides provided insights into chemical synthesis methods that could be relevant for creating derivatives of the compound for various research applications (Miha Drev et al., 2014).
Synthesis of Fluorescent Molecules :
- Research on the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine derivatives uncovered novel fluorescent molecules, highlighting the compound's potential in developing new fluorescent probes for research (Yan‐Chao Wu et al., 2006).
Antimicrobial and Antifungal Activities :
- Novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been synthesized and demonstrated potential as antimicrobial agents, suggesting the compound's relevance in antimicrobial research (B. S. Holla et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(4-ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c1-2-25-10-5-3-9(4-6-10)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24/h3-8H,2H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLXQAXLOETNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)